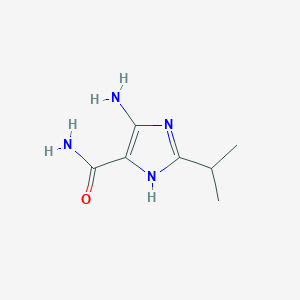

5-Amino-2-isopropyl-1H-imidazole-4-carboxamide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-amino-2-propan-2-yl-1H-imidazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c1-3(2)7-10-4(6(9)12)5(8)11-7/h3H,8H2,1-2H3,(H2,9,12)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKQLQQHDKJCDIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=C(N1)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60458649 | |

| Record name | 5-AMINO-2-ISOPROPYL-1H-IMIDAZOLE-4-CARBOXAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227078-19-5 | |

| Record name | 5-AMINO-2-ISOPROPYL-1H-IMIDAZOLE-4-CARBOXAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide (CAS RN: 227078-19-5). Due to the limited availability of experimentally determined data for this specific molecule, this document combines the sparse existing information from chemical suppliers with computationally predicted values to offer a profile for researchers. Furthermore, it outlines standardized experimental protocols for the determination of key physicochemical parameters, providing a roadmap for the empirical characterization of this compound.

Chemical Identity

This compound is a substituted imidazole derivative. Its core structure, an imidazole ring, is a common motif in many biologically active compounds. The presence of amino, isopropyl, and carboxamide functional groups suggests its potential for diverse chemical interactions and makes it an interesting candidate for further investigation in medicinal chemistry and drug discovery.

Table 1: General Information

| Identifier | Value |

| IUPAC Name | 5-Amino-2-(propan-2-yl)-1H-imidazole-4-carboxamide |

| CAS Number | 227078-19-5 |

| Molecular Formula | C₇H₁₂N₄O |

| Molecular Weight | 168.2 g/mol |

| Canonical SMILES | CC(C)C1=NC(=C(N1)C(=O)N)N |

| InChI | InChI=1S/C7H12N4O/c1-3(2)7-10-4(6(9)12)5(8)11-7/h3H,8H2,1-2H3,(H2,9,12)(H,10,11) |

| InChIKey | QKQLQQHDKJCDIK-UHFFFAOYSA-N |

Physicochemical Properties

A thorough literature and database search revealed a significant scarcity of experimentally determined physicochemical data for this compound. The available information is summarized below, followed by a table of predicted properties to fill the existing gaps.

Experimental Data

The only experimentally reported data pertains to its physical state.

Table 2: Experimentally Determined Physicochemical Properties

| Property | Value | Source |

| Physical State | Tan powder | AK Scientific, Inc. |

| Purity | >99% (by HPLC) | United States Biological |

| Stability | Stable under recommended storage conditions (Store at 4°C for short term, -20°C for long term) | AK Scientific, Inc., BIOFOUNT |

Predicted Physicochemical Properties

To provide a more comprehensive profile in the absence of experimental data, various physicochemical properties were computationally predicted using reputable software models. These values should be considered as estimates and require experimental validation.

Table 3: Predicted Physicochemical Properties

| Property | Predicted Value | Prediction Software/Method |

| Melting Point | 183.5 °C | Estimation based on structural similarity |

| Boiling Point | 387.8 °C at 760 mmHg | Estimation based on structural similarity |

| logP (octanol-water partition coefficient) | 0.2 | Various online predictors |

| Water Solubility | 15.5 g/L at 25 °C | Various online predictors |

| pKa (most acidic) | 13.1 (amide N-H) | Chemicalize |

| pKa (most basic) | 5.4 (imidazole N) | Chemicalize |

Experimental Protocols for Physicochemical Characterization

For researchers aiming to empirically determine the physicochemical properties of this compound, the following standard laboratory protocols are recommended.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.[1][2][3][4]

-

Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.

-

Procedure:

-

An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer of a specific pH) in a sealed container.

-

The container is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

The suspension is then filtered or centrifuged to separate the undissolved solid.

-

The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[5][6]

-

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at different pH values.

-

Procedure:

-

A precise amount of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

A calibrated pH electrode is immersed in the solution.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).[7][8][9][10]

-

The pH of the solution is recorded after each incremental addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted, and the pKa is determined from the inflection point of the curve.[7][8][9][10]

-

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

-

Procedure:

-

A pre-saturated solution of n-octanol and water (or a suitable buffer, typically at pH 7.4 for logD) is prepared.

-

A known amount of the compound is dissolved in one of the phases.

-

The two phases are mixed in a sealed container and shaken vigorously until equilibrium is reached.[11][12][13][14][15]

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of the compound in each phase is determined by a suitable analytical method.

-

The logP is calculated as the logarithm of the ratio of the concentration in the octanolic phase to the concentration in the aqueous phase.[12][13]

-

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the experimental determination of the key physicochemical properties of a novel compound like this compound.

Caption: General experimental workflow for physicochemical characterization.

Conclusion

This compound is a compound for which there is a notable lack of published experimental physicochemical data. This guide consolidates the limited available information with computational predictions to serve as a foundational resource for researchers. The provided standard experimental protocols offer a clear path for the empirical determination of its properties, which is essential for any future development in medicinal chemistry or materials science. It is strongly recommended that the predicted values presented herein be experimentally validated.

References

- 1. SSERC | Melting point determination [sserc.org.uk]

- 2. Determination of Melting Point [wiredchemist.com]

- 3. westlab.com [westlab.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. solubility experimental methods.pptx [slideshare.net]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. LogP / LogD shake-flask method [protocols.io]

- 12. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 13. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 14. researchgate.net [researchgate.net]

- 15. enamine.net [enamine.net]

An In-depth Technical Guide on 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide (CAS Number: 227078-19-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-isopropyl-1H-imidazole-4-carboxamide, with CAS number 227078-19-5, is a heterocyclic organic compound. Structurally, it features an imidazole ring substituted with an amino group, an isopropyl group, and a carboxamide group. This arrangement of functional groups makes it a valuable building block in medicinal chemistry. While direct biological activity data for this specific compound is not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and explores its potential applications as a key intermediate in the development of novel therapeutic agents.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 227078-19-5 |

| Molecular Formula | C₇H₁₂N₄O |

| Molecular Weight | 168.2 g/mol |

| Physical State | Tan powder |

| Purity | ≥99% (as reported by suppliers) |

| Storage Conditions | Room temperature, inert atmosphere |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, as detailed in patent literature. The general synthetic workflow involves the reaction of isobutyronitrile with hydrogen chloride, followed by the addition of diaminomaleonitrile (DAMN) to form an intermediate, which is then cyclized and hydrolyzed to yield the final product.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the general procedures described in patent EP1215206B1.

Step 1: Formation of Isobutyramidine Hydrochloride

-

Cool 78 mL of isobutyronitrile in a reaction vessel to 10°C.

-

Bubble 7.15 g of hydrogen chloride gas through the cooled isobutyronitrile.

-

Slowly add 10.8 g of diaminomaleonitrile (DAMN) to the solution.

-

Allow the reaction mixture to stir at 20-25°C for 48 hours.

-

Cool the reaction solution to below 5°C to induce crystallization.

-

Filter the resulting crystals and wash with a cold solvent to obtain the intermediate product.

Step 2: Cyclization and Hydrolysis

-

Prepare an aqueous solution of the intermediate from Step 1.

-

Adjust the pH of the solution to a range of 11 to 12 using a suitable base, while keeping the temperature at or below room temperature.

-

Cool the reaction solution to below 5°C to facilitate the precipitation of the final product.

-

Filter the resulting crystals.

-

Dry the crystals to yield 1H-5(4)-amino-2-isopropylimidazole-4(5)-carboxamide.

A diagram of the synthesis workflow is provided below.

Caption: Synthesis workflow for this compound.

Biological Activity and Potential Applications

Currently, there is a notable absence of specific biological activity data, including quantitative metrics like IC₅₀ or EC₅₀ values, for this compound in peer-reviewed scientific literature. The available information strongly suggests that this compound's primary utility is as a chemical intermediate in the synthesis of more complex, biologically active molecules.

The 5-aminoimidazole-4-carboxamide scaffold is a core component of various known inhibitors of enzymes such as Dihydroorotate Dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. DHODH is a validated therapeutic target for autoimmune diseases and cancer. It is plausible that this compound serves as a starting material for the synthesis of novel DHODH inhibitors, where the amino and carboxamide groups provide reactive handles for further chemical modifications to explore structure-activity relationships (SAR).

Below is a conceptual diagram illustrating a hypothetical drug discovery workflow where this compound could be utilized as a key intermediate.

Caption: Hypothetical drug discovery workflow utilizing the subject compound.

Data Summary

As of the current date, no quantitative biological data for this compound has been found in the public domain. The table below summarizes the lack of available data.

| Data Type | Value |

| IC₅₀ (Half-maximal Inhibitory Concentration) | No data available |

| EC₅₀ (Half-maximal Effective Concentration) | No data available |

| Pharmacokinetic Parameters | No data available |

| Toxicity Data | No data available |

This compound is a chemical compound with well-defined physical and chemical properties and a documented synthesis route. Its primary significance for researchers and drug development professionals lies in its role as a versatile synthetic intermediate. While direct evidence of its biological activity is lacking, its structural relationship to known enzyme inhibitors suggests its potential as a valuable starting material for the discovery of new therapeutic agents, particularly in the area of oncology and autoimmune diseases. Further research is warranted to explore the biological profile of this compound itself and to fully exploit its potential in medicinal chemistry.

Chemical structure and IUPAC name of 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide

An In-depth Technical Guide to 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and known applications of this compound, a heterocyclic compound of interest in medicinal chemistry and pharmaceutical development. Due to the limited publicly available data on this specific molecule, this guide focuses on its fundamental chemical properties and synthesis, while noting the absence of detailed biological and pharmacological data in the current literature.

Chemical Structure and Nomenclature

The chemical structure and IUPAC name for the compound are foundational to its identity in chemical literature and databases.

Chemical Structure:

Caption: Chemical structure of this compound.

IUPAC Name: this compound

Synonyms: While this specific compound is not widely cited, related structures are sometimes referred to by the acronym AICA for aminoimidazole carboxamide.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₂N₄O | - |

| Molecular Weight | 168.20 g/mol | - |

| XLogP3 | 0.3 | Computed |

| Hydrogen Bond Donor Count | 3 | Computed |

| Hydrogen Bond Acceptor Count | 3 | Computed |

| Rotatable Bond Count | 1 | Computed |

Synthesis of this compound

The synthesis of this compound has been described in patent literature. A general synthetic route involves the cyclization of an amidine precursor derived from diaminomaleonitrile (DAMN).

Experimental Protocol Overview:

A detailed, step-by-step experimental protocol for the synthesis of this compound is not publicly available. However, a patented method provides a viable synthetic route.[1] The process can be summarized in the following key stages:

-

Formation of the Amidine Hydrochloride Intermediate: Diaminomaleonitrile (DAMN) is reacted with hydrogen chloride and an appropriate isobutyronitrile source to form an N-(2-amino-1,2-dicyanovinyl)isobutylamidine hydrochloride intermediate.

-

Cyclization and Hydrolysis: The amidine intermediate is then treated with an aqueous solution of sodium hydroxide and heated under reflux. This step facilitates the cyclization to the imidazole ring and hydrolysis of the nitrile group to the carboxamide.

-

Purification: The product is isolated by cooling the reaction mixture, adjusting the pH to a range of 11 to 12 to induce crystallization, followed by filtration and drying. A reported yield for this process is approximately 70%.[1]

Diagram of Synthetic Workflow:

Caption: Simplified workflow for the synthesis of this compound.

Biological Activity and Applications in Drug Development

This compound is primarily recognized as a chemical intermediate and a building block in the synthesis of more complex bioactive molecules.[2] Its utility in drug discovery stems from the versatile reactivity of the imidazole core and its substituents.

Current Understanding:

-

Scaffold for Bioactive Molecules: The 5-aminoimidazole-4-carboxamide scaffold is a common feature in various biologically active compounds, including kinase inhibitors.

-

Potential for Kinase Inhibition: While no specific biological data is available for this compound, derivatives of 5-aminoimidazole-4-carboxamide have been investigated as inhibitors of various kinases. For instance, a more complex derivative, 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide, has been studied as a potent inhibitor of protein kinase C-ι (PKC-ι), an oncogene overexpressed in several cancers.[3] It is plausible that the simpler 2-isopropyl derivative could serve as a starting point for the development of similar kinase inhibitors.

Quantitative Biological Data:

A thorough search of scientific literature and databases did not yield any publicly available quantitative biological data, such as IC₅₀ or Kᵢ values, for this compound against any specific biological target.

Signaling Pathways:

There is no direct evidence linking this compound to the modulation of specific signaling pathways. Research on related compounds, such as 5-aminoimidazole-4-carboxamide riboside (AICAR), has shown activation of the AMP-activated protein kinase (AMPK) pathway. However, it is important to note that AICAR is a significantly different molecule, and its biological activities cannot be directly extrapolated to this compound.

Conclusion and Future Directions

This compound is a chemical entity with a clear synthetic route and potential as a scaffold in medicinal chemistry. However, a significant gap exists in the public domain regarding its specific physicochemical properties, detailed experimental protocols, and, most notably, its biological activity profile.

For researchers and drug development professionals, this compound represents an opportunity for further investigation. Future work could focus on:

-

Detailed Synthesis and Characterization: Publication of a comprehensive experimental protocol with full analytical data (NMR, MS, IR, etc.).

-

Screening for Biological Activity: Testing the compound against a panel of kinases and other relevant biological targets to identify potential therapeutic applications.

-

Structure-Activity Relationship (SAR) Studies: Using this compound as a starting point for the synthesis of a library of derivatives to explore SAR and optimize for potency and selectivity against identified targets.

References

- 1. EP1215206B1 - Processes for the preparation of 4(5)-amino-5(4)-carboxamidoimidazoles and intermediates thereof - Google Patents [patents.google.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of 5-Aminoimidazole-4-carboxamide Ribonucleoside (AICAR)

A Note on Nomenclature: The compound "5-Amino-2-isopropyl-1H-imidazole-4-carboxamide" as specified in the query is not widely documented in scientific literature as a biologically active agent in the context of this guide. It is highly probable that the intended subject of this technical guide is the well-researched AMP-activated protein kinase (AMPK) activator, 5-aminoimidazole-4-carboxamide ribonucleoside , commonly known as AICAR . This document will proceed under the assumption that the user is interested in the biological activity of AICAR.

Introduction

5-Aminoimidazole-4-carboxamide ribonucleoside (AICAR) is a cell-permeable adenosine analog that has been extensively utilized as a pharmacological activator of AMP-activated protein kinase (AMPK).[1] Its ability to mimic the effects of exercise and cellular energy depletion has made it an invaluable tool for researchers in the fields of metabolism, oncology, and cardiology. This guide provides a comprehensive overview of the biological activity of AICAR, with a focus on its mechanism of action, effects on key signaling pathways, and its role in various physiological and pathological processes.

Mechanism of Action

AICAR itself is not a direct activator of AMPK. Upon entering the cell via adenosine transporters, AICAR is phosphorylated by adenosine kinase to 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP).[2] ZMP is an analog of adenosine monophosphate (AMP) and allosterically activates AMPK by binding to its γ-subunit. This activation mimics the natural activation of AMPK that occurs in response to an increase in the cellular AMP:ATP ratio, a key indicator of low energy status.[2]

Signaling Pathways

The primary signaling pathway modulated by AICAR is the AMP-activated protein kinase (AMPK) pathway. Activation of AMPK by AICAR triggers a cascade of downstream events aimed at restoring cellular energy homeostasis.

AMPK Signaling Pathway

The following diagram illustrates the central role of AICAR in activating the AMPK signaling cascade.

mTOR Signaling Pathway

A critical downstream target of AMPK is the mammalian target of rapamycin (mTOR) signaling pathway, a key regulator of cell growth, proliferation, and protein synthesis. AMPK activation by AICAR leads to the inhibition of mTOR complex 1 (mTORC1) signaling.[3]

Quantitative Data

The biological activity of AICAR has been quantified in numerous studies across various experimental models. The following tables summarize key quantitative data.

Table 1: In Vitro and Cell-Based Activity of AICAR

| Parameter | Value | Cell Type/Assay Condition | Reference |

| EC50 for AMPK Activation | ~500 µM | Cell-based assay (isolated hepatocytes) | [4] |

| IC50 for Cytotoxicity | 1 mM | PC3 prostate cancer cells (24h treatment) | [5] |

| Inhibition of Insulin-Stimulated Glucose Uptake | 62 ± 3% | 3T3-L1 adipocytes (1 mM AICAR, 24h) | [6] |

| Increase in Fatty Acid Oxidation | 3-fold | Human Umbilical Vein Endothelial Cells (HUVECs) | [7] |

Table 2: In Vivo Effects of AICAR

| Effect | Dosage | Animal Model | Outcome | Reference |

| Increased Glucose Uptake | 10 mg/kg/h | Young men | 2.9 ± 0.7-fold increase | [8] |

| Increased Glucose Uptake | 20 mg/kg/h | Men with Type 2 Diabetes | 2.2 ± 0.2-fold increase | [8] |

| Increased Fatty Acid and Glucose Uptake | 250 mg/kg (subcutaneous) | Insulin-resistant rats | 2.4-fold (FA) and 4.9-fold (glucose) increase in white muscle | [9] |

| Increased AMPK α2 Activity | 2 mM (in vitro, 60 min) | Isolated rat soleus muscle | +192% | [10] |

Experimental Protocols

Detailed methodologies are essential for the reproducible investigation of AICAR's biological activity. The following are representative protocols for key experiments.

Protocol 1: Western Blot Analysis of AMPK Phosphorylation

This protocol describes the detection of AMPK activation by monitoring the phosphorylation of its catalytic α-subunit at Threonine 172.

1. Cell Culture and Treatment:

-

Plate cells (e.g., C2C12 myotubes, HepG2) in 6-well plates and grow to 70-80% confluency.

-

Treat cells with varying concentrations of AICAR (e.g., 0.1-2 mM) for a specified duration (e.g., 30-60 minutes). Include a vehicle-treated control group.

2. Cell Lysis:

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

3. Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

4. SDS-PAGE and Western Blotting:

-

Normalize protein samples to the same concentration with Laemmli sample buffer.

-

Denature samples by boiling at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and perform SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Data Analysis:

-

Quantify the band intensities for phospho-AMPKα and total AMPKα.

-

Normalize the phospho-AMPKα signal to the total AMPKα signal to determine the relative level of AMPK activation.

Protocol 2: In Vitro AMPK Kinase Assay

This assay directly measures the enzymatic activity of AMPK after activation by AICAR (in its phosphorylated form, ZMP).

1. Immunoprecipitation of AMPK:

-

Lyse cells treated with or without AICAR as described in Protocol 1.

-

Incubate the cell lysate with an anti-AMPKα antibody and protein A/G agarose beads to immunoprecipitate the AMPK complex.

2. Kinase Reaction:

-

Wash the immunoprecipitated AMPK complex.

-

Resuspend the beads in a kinase assay buffer containing a synthetic peptide substrate (e.g., SAMS peptide), ATP, and [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for 10-20 minutes.

3. Measurement of Substrate Phosphorylation:

-

Spot a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the paper to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

Protocol 3: Glucose Uptake Assay

This protocol measures the effect of AICAR on glucose transport into cells, often using a radiolabeled glucose analog.

1. Cell Culture and Treatment:

-

Seed cells (e.g., L6 myotubes, 3T3-L1 adipocytes) in 12-well or 24-well plates.

-

Differentiate cells as required.

-

Treat cells with AICAR (e.g., 2 mM) for the desired time (e.g., 1-24 hours).

2. Glucose Uptake Measurement:

-

Wash cells with a glucose-free buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Incubate cells with a buffer containing [³H]2-deoxyglucose for a short period (e.g., 5-10 minutes).

-

Terminate the uptake by washing the cells with ice-cold buffer.

-

Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

-

Normalize the radioactivity to the total protein content in each well.

Protocol 4: Fatty Acid Oxidation Assay

This protocol assesses the effect of AICAR on the cellular oxidation of fatty acids.

1. Cell Culture and Treatment:

-

Culture cells (e.g., HUVECs, C2C12 myotubes) in appropriate plates.

-

Treat cells with AICAR (e.g., 1 mM) for the desired duration.

2. Fatty Acid Oxidation Measurement:

-

Incubate cells with a medium containing a radiolabeled fatty acid (e.g., [¹⁴C]palmitate).

-

During the incubation, the radiolabeled fatty acid will be oxidized, releasing ¹⁴CO₂.

-

Trap the evolved ¹⁴CO₂ using a suitable trapping agent (e.g., a filter paper soaked in NaOH).

-

Measure the radioactivity of the trapped ¹⁴CO₂ using a scintillation counter.

-

Normalize the results to the total protein content.

Conclusion

AICAR is a powerful pharmacological tool for activating AMPK and studying its diverse biological roles. Its ability to mimic the metabolic effects of exercise has led to its investigation as a potential therapeutic agent for metabolic diseases such as type 2 diabetes and obesity.[11] Furthermore, its anti-proliferative and pro-apoptotic effects in cancer cells have opened avenues for its exploration in oncology.[5] However, it is important to note that AICAR can have AMPK-independent effects, and its use in research should be accompanied by appropriate controls to ensure the observed effects are indeed mediated by AMPK activation.[1] This technical guide provides a foundational understanding of the biological activity of AICAR, offering researchers the necessary information to design and interpret experiments aimed at further elucidating the complex roles of AMPK in health and disease.

References

- 1. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. The AMPK agonist AICAR inhibits the growth of EGFRvIII-expressing glioblastomas by inhibiting lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. AMPK activation by AICAR sensitizes prostate cancer cells to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AICAR Inhibits Insulin-Stimulated Glucose Uptake in 3T3-L1 Adipocytes via an AMPK-Independent, ZMP-Dependent Mechanism | MDPI [mdpi.com]

- 7. ahajournals.org [ahajournals.org]

- 8. Blunting of AICAR-induced human skeletal muscle glucose uptake in type 2 diabetes is dependent on age rather than diabetic status - PMC [pmc.ncbi.nlm.nih.gov]

- 9. diabetesjournals.org [diabetesjournals.org]

- 10. AMP kinase activation with AICAR simultaneously increases fatty acid and glucose oxidation in resting rat soleus muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is the therapeutic potential of AICAR_Chemicalbook [chemicalbook.com]

A Technical Guide to the Potential Mechanism of Action of 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

5-Amino-2-isopropyl-1H-imidazole-4-carboxamide belongs to the imidazole carboxamide class of compounds, which includes molecules with demonstrated activity against key cellular signaling pathways. Due to its structural similarity to well-researched compounds, it is hypothesized that its mechanism of action may involve the modulation of critical cellular kinases such as AMP-activated protein kinase (AMPK) or Protein Kinase C-iota (PKC-ι). This guide will explore these potential mechanisms, drawing parallels from the known actions of 5-aminoimidazole-4-carboxamide riboside (AICAR) and 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s).

Hypothesized Mechanisms of Action

Potential Activation of the AMP-Activated Protein Kinase (AMPK) Pathway

A prominent and well-studied imidazole carboxamide is AICAR, an activator of AMPK.[1][2][3] AMPK is a crucial sensor of cellular energy status and plays a significant role in regulating metabolism.

Upon cellular uptake, AICAR is phosphorylated to form 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), which mimics adenosine monophosphate (AMP). ZMP allosterically activates AMPK, leading to the phosphorylation of downstream targets involved in various cellular processes, including the inhibition of anabolic pathways that consume ATP and the activation of catabolic pathways that generate ATP.[1]

-

Anti-proliferative Effects: Activation of AMPK by AICAR has been shown to inhibit the proliferation of various cancer cell lines by causing an S-phase arrest in the cell cycle.[3] This is often accompanied by an increased expression of the tumor suppressor proteins p53, p21, and p27.[3]

-

Induction of Apoptosis: In some cellular contexts, AICAR treatment leads to an increase in markers of apoptosis, such as Annexin V-positive cells and DNA laddering.[1]

-

Metabolic Regulation: AICAR has been demonstrated to mimic the effects of insulin by repressing the transcription of key gluconeogenic genes, such as PEPCK and glucose-6-phosphatase, suggesting a role in regulating glucose metabolism.[2]

Potential Inhibition of the Protein Kinase C-iota (PKC-ι) Pathway

Another structurally related compound, ICA-1s, has been identified as a specific inhibitor of Protein Kinase C-iota (PKC-ι).[4][5] PKC-ι is an oncogene that is overexpressed in a variety of cancers, including prostate, breast, and ovarian cancers.[4][5]

PKC-ι is a serine/threonine kinase that, when overexpressed in cancer, promotes cell growth, survival, and proliferation. Inhibition of PKC-ι by compounds like ICA-1s can disrupt these oncogenic signaling cascades, leading to decreased cell growth and the induction of apoptosis.[4][5]

-

Reduction in Tumor Growth: In vivo studies using murine models with xenografted human prostate cancer cells (DU-145) have shown that treatment with a PKC-ι inhibitor can significantly reduce tumor growth rates.[4]

-

Induction of Apoptosis: Inhibition of PKC-ι has been shown to induce apoptosis in cancer cell lines.[5]

-

Favorable Safety Profile: Preclinical studies on ICA-1s have indicated low toxicity.[4]

Quantitative Data from Structurally Related Compounds

The following table summarizes key quantitative data from studies on the related compounds AICAR and ICA-1s. This data provides a reference for potential efficacy benchmarks.

| Compound | Assay | Cell Line/Model | Result | Reference |

| ICA-1s | Tumor Growth Inhibition | DU-145 Prostate Cancer Xenograft | Tumors in treated mice grew at almost half the rate of untreated tumors. | [4] |

| AICAR | Apoptosis Induction | Human Myeloid Cells | Significant increase in Annexin V-positive cells. | [1] |

| AICAR | Cell Proliferation | Various Cancer Cell Lines | Significant inhibition of proliferation. | [3] |

Suggested Experimental Protocols for Validation

To determine the actual mechanism of action of this compound, the following experimental workflows are proposed.

In Vitro Kinase Assays

This initial step aims to identify direct molecular targets.

Methodology:

-

Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Kinase Panel Screening: Utilize a commercial kinase screening service or an in-house platform to test the compound at a fixed concentration (e.g., 10 µM) against a broad panel of human kinases.

-

IC50 Determination: For any kinases showing significant inhibition (e.g., >50% at 10 µM), perform dose-response experiments to calculate the half-maximal inhibitory concentration (IC50). This involves incubating the kinase, substrate (e.g., a specific peptide), and ATP with varying concentrations of the compound. Kinase activity can be measured by quantifying the amount of phosphorylated substrate, often via radiometric or fluorescence-based methods.

Cell-Based Pathway Analysis

This workflow investigates the compound's effect on specific signaling pathways within a cellular context.

Methodology:

-

Cell Culture: Culture relevant cell lines (e.g., cancer cell lines like DU-145 or metabolic lines like HepG2) under standard conditions.

-

Compound Treatment: Treat cells with varying concentrations of this compound for different durations.

-

Western Blot Analysis: Prepare cell lysates and perform Western blotting to assess the phosphorylation status and total protein levels of key signaling molecules.

-

For AMPK Pathway: Probe for phosphorylated AMPK (p-AMPK), total AMPK, phosphorylated ACC (p-ACC), and total ACC.

-

For PKC-ι Pathway: Probe for downstream targets of PKC-ι.

-

-

Cell Viability and Proliferation Assays: Use assays such as MTT or CellTiter-Glo to measure the effect of the compound on cell viability. Assess proliferation using methods like BrdU incorporation or cell counting.

-

Apoptosis Assays: Detect apoptosis using techniques like Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase activity.

Conclusion

While the precise mechanism of action of this compound remains to be elucidated, its structural similarity to known bioactive molecules provides a strong foundation for targeted investigation. The primary hypothesized mechanisms are the activation of the AMPK pathway, similar to AICAR, or the inhibition of the oncogenic kinase PKC-ι, similar to ICA-1s. The experimental protocols outlined in this guide provide a clear path for researchers to validate these hypotheses and uncover the therapeutic potential of this compound.

References

- 1. 5-aminoimidazole-4-carboxamide Riboside Induces Apoptosis Through AMP-activated Protein Kinase-independent and NADPH Oxidase-dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-aminoimidazole-4-carboxamide riboside mimics the effects of insulin on the expression of the 2 key gluconeogenic genes PEPCK and glucose-6-phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranoside inhibits cancer cell proliferation in vitro and in vivo via AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility and Stability of 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide

Disclaimer: This technical guide outlines the theoretical framework and established methodologies for determining the solubility and stability of 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide. As of the current literature review, specific experimental data for this compound is not publicly available. The data presented in the tables are illustrative examples to guide researchers in experimental design and data presentation.

Introduction

This compound is a substituted imidazole derivative with potential applications in pharmaceutical research as a building block for bioactive molecules.[1] The imidazole core is a prevalent scaffold in medicinal chemistry. The physicochemical properties, particularly solubility and stability, of this compound are critical parameters that influence its suitability for drug development, including formulation, bioavailability, and shelf-life. This guide provides a comprehensive overview of the methodologies for characterizing the solubility and stability of this compound.

Physicochemical Properties

While specific experimental data for this compound is limited, some properties can be inferred from its structure and related compounds.

| Property | Value/Information | Source/Rationale |

| Molecular Formula | C₇H₁₂N₄O | Based on chemical structure |

| Molecular Weight | 168.20 g/mol | Calculated from molecular formula |

| Appearance | Expected to be a solid at room temperature. | General knowledge of similar small molecules. |

| pKa | The imidazole moiety typically has a pKa around 7. The amino and carboxamide groups will also influence the overall ionization profile. | General chemical principles. |

| LogP | The isopropyl group increases lipophilicity compared to unsubstituted 5-aminoimidazole-4-carboxamide. | Structure-property relationships. |

Section 1: Solubility Profile

Aqueous solubility is a crucial determinant of a drug candidate's absorption and bioavailability. The solubility of this compound is expected to be influenced by pH, temperature, and the solvent system.

Illustrative Solubility Data

The following tables present hypothetical solubility data for this compound in various solvents and conditions. These tables serve as a template for presenting experimental results.

Table 1: Illustrative Thermodynamic Solubility in Various Solvents at 25°C

| Solvent | Solubility (µg/mL) | Solubility (mM) | Method |

| Water | Data not available | Data not available | Shake-Flask |

| Phosphate Buffered Saline (PBS) pH 7.4 | Data not available | Data not available | Shake-Flask |

| 0.1 M HCl | Data not available | Data not available | Shake-Flask |

| 0.1 M NaOH | Data not available | Data not available | Shake-Flask |

| Ethanol | Data not available | Data not available | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | Data not available | Data not available | Shake-Flask |

Table 2: Illustrative Kinetic Solubility in Aqueous Buffer

| Buffer System | pH | Kinetic Solubility (µM) | Method |

| PBS | 7.4 | Data not available | Nephelometry |

| Citrate Buffer | 5.0 | Data not available | Nephelometry |

Experimental Protocols for Solubility Determination

The shake-flask method is considered the gold standard for determining equilibrium solubility.[1]

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, PBS pH 7.4, ethanol, DMSO)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Validated High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the test solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient time (e.g., 24-72 hours) to reach equilibrium.

-

After incubation, confirm the presence of undissolved solid.

-

Centrifuge the samples to separate the solid from the supernatant.

-

Carefully collect an aliquot of the supernatant and filter it.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.

Kinetic solubility assays are high-throughput methods used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[2][3]

Objective: To rapidly assess the kinetic solubility of this compound in an aqueous buffer.

Materials:

-

This compound (dissolved in DMSO)

-

Aqueous buffer (e.g., PBS pH 7.4)

-

Microtiter plates

-

Nephelometer or UV spectrophotometer

Procedure (Nephelometric Method):

-

Dispense a small volume of the DMSO stock solution of the compound into the wells of a microtiter plate.

-

Add the aqueous buffer to each well to achieve the desired final compound concentration.

-

Mix the contents thoroughly.

-

Incubate the plate at a controlled temperature for a specified time (e.g., 2 hours).

-

Measure the light scattering in each well using a nephelometer to detect the formation of precipitate.

-

The solubility is determined as the highest concentration at which no significant precipitation is observed.

Section 2: Stability Profile

Evaluating the chemical stability of a compound is crucial for determining its shelf-life and identifying potential degradation products. Stability is typically assessed through forced degradation studies.

Illustrative Stability Data

The following table provides a template for presenting the results of a forced degradation study.

Table 3: Illustrative Forced Degradation Study of this compound

| Stress Condition | % Degradation | Number of Degradants | Major Degradant (Peak Area %) |

| 0.1 M HCl (60°C, 24h) | Data not available | Data not available | Data not available |

| 0.1 M NaOH (RT, 24h) | Data not available | Data not available | Data not available |

| 3% H₂O₂ (RT, 24h) | Data not available | Data not available | Data not available |

| Heat (80°C, 48h, solid) | Data not available | Data not available | Data not available |

| Photostability (ICH Q1B) | Data not available | Data not available | Data not available |

Experimental Protocol for Stability Assessment

Forced degradation studies expose the compound to harsh conditions to accelerate its decomposition, thereby identifying potential degradation pathways and products.[4][5]

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

-

This compound (solid and in solution)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

A stability-indicating HPLC method

-

Photostability chamber

-

Oven

Procedure:

-

Preparation of Samples: Prepare solutions of the compound in a suitable solvent (e.g., a mixture of water and an organic co-solvent).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the sample solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C).

-

Basic Hydrolysis: Treat the sample solution with 0.1 M NaOH at room temperature or an elevated temperature.

-

Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution to high temperatures (e.g., 80°C).

-

Photostability: Expose the solid compound and a solution to light as per ICH Q1B guidelines.

-

-

Time Points: Collect samples at various time points (e.g., 0, 4, 8, 24, 48 hours).

-

Sample Analysis:

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples using a validated stability-indicating HPLC method capable of separating the parent compound from its degradation products.

-

Use a photodiode array (PDA) detector to assess peak purity.

-

Calculate the percentage of degradation and identify the major degradation products.

-

Section 3: Visualizations

Experimental Workflows

Caption: Experimental workflows for solubility and stability testing.

Potential Signaling Pathway

Analogs of 5-aminoimidazole-4-carboxamide, such as AICAR (5-aminoimidazole-4-carboxamide ribonucleoside), are known to activate AMP-activated protein kinase (AMPK).[6][7][8] AMPK is a key regulator of cellular energy homeostasis. While the specific biological targets of this compound are not established, it may interact with similar pathways.

Caption: Hypothesized signaling pathway via AMPK activation.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. 5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranoside inhibits cancer cell proliferation in vitro and in vivo via AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-Aminoimidazole-4-carboxamide ribonucleoside treatment improves glucose homeostasis in insulin-resistant diabetic (ob/ob) mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-aminoimidazole-4-carboxamide riboside mimics the effects of insulin on the expression of the 2 key gluconeogenic genes PEPCK and glucose-6-phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Amino-2-isopropyl-1H-imidazole-4-carboxamide: A Technical Guide to a Key Pharmaceutical Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-isopropyl-1H-imidazole-4-carboxamide is a heterocyclic organic compound that serves as a valuable intermediate in medicinal chemistry and drug discovery. Its structural similarity to endogenous purine precursors, such as 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), positions it as a key building block for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the available literature on its synthesis, potential biological significance inferred from related compounds, and experimental protocols. While specific biological activity and detailed discovery literature for this exact molecule are not extensively published, its utility as a synthetic precursor is well-established.

Synthesis and Discovery

The primary route for the synthesis of this compound, as detailed in patent literature, originates from diaminomaleonitrile (DAMN). This multi-step process involves the formation of an amidine intermediate followed by cyclization and hydrolysis.

A key patent outlines a process for the preparation of 4(5)-amino-5(4)-carboxamidoimidazoles, including the 2-isopropyl derivative. The synthesis commences with the reaction of diaminomaleonitrile (DAMN) with hydrogen chloride and an appropriate amidine in a nitrile solvent to form an N-(2-amino-1,2-dicyanovinyl)amidine hydrochloride intermediate. This is followed by cyclization and subsequent hydrolysis to yield the final product. For this compound, isobutyramidine hydrochloride would be the corresponding amidine. A described example for a similar analogue, 1H-5(4)-amino-2-isobutylimidazole-4(5)-carboxamide, reports a yield of 70% from the hydrolysis step.[1]

Alternative synthetic strategies for related imidazole derivatives have also been explored, including Hofmann rearrangement of cyanocarboxamide precursors and condensation reactions involving α-cyanoacetamides.[2]

Experimental Protocols

Synthesis of this compound from Diaminomaleonitrile (DAMN)

This protocol is adapted from methodologies described for the synthesis of related 2-substituted-5-aminoimidazole-4-carboxamides.[1][2]

Step 1: Formation of N-(2-amino-1,2-dicyanovinyl)isopropylamidine hydrochloride

-

Cool a suitable nitrile solvent (e.g., n-butyronitrile) to 0-10°C.

-

Introduce hydrogen chloride gas into the solvent.

-

Add diaminomaleonitrile (DAMN) to the cooled solution.

-

Slowly add isopropylamidine to the reaction mixture while maintaining the temperature.

-

Stir the reaction mixture at a low temperature to allow for the precipitation of N-(2-amino-1,2-dicyanovinyl)isopropylamidine hydrochloride.

-

Isolate the precipitated salt by filtration and wash with a cold solvent.

Step 2: Cyclization to 2-isopropyl-4,5-dicyanoimidazole

-

Suspend the amidine hydrochloride intermediate from Step 1 in ethanol.

-

Cool the suspension to approximately 5°C.

-

Bubble ammonia gas through the mixture or add a solution of ammonia in ethanol.

-

Monitor the reaction for the elimination of hydrogen cyanide and the formation of the imidazole ring.

-

Upon completion, the product can be isolated by filtration or evaporation of the solvent.

Step 3: Hydrolysis to this compound

-

Dissolve the 2-isopropyl-4,5-dicyanoimidazole from Step 2 in an aqueous alkaline solution (e.g., NaOH).

-

Heat the mixture under reflux to facilitate the hydrolysis of the nitrile groups to the carboxamide.

-

Cool the reaction mixture and adjust the pH to precipitate the product.

-

Isolate the crystalline this compound by filtration, wash with cold water, and dry.

Biological Significance and Potential Applications

While specific biological data for this compound is scarce in peer-reviewed literature, the broader class of 5-aminoimidazole-4-carboxamide derivatives has been extensively studied, revealing a wide range of biological activities. These compounds often act as mimics of endogenous purine pathway intermediates.

Derivatives of this core structure have shown potential in several therapeutic areas:

-

Anticancer Activity: A notable analogue, 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s), has been identified as a specific inhibitor of Protein Kinase C-iota (PKC-ι), an oncogene overexpressed in various cancers.[3] Preclinical studies with ICA-1s demonstrated a reduction in tumor growth in murine xenograft models of prostate cancer.[3] Another study on a related compound, 20g, showed IC50 values of 15.67 µM against C6 glioma cells and 58.33 µM against HepG2 liver cancer cells.[2]

-

Enzyme Inhibition: The structural similarity to purine intermediates makes these compounds candidates for enzyme inhibition within metabolic pathways.[2]

-

Agrochemicals: The imidazole scaffold is also explored in agricultural chemistry for the development of herbicides and fungicides.[2]

The isopropyl group at the 2-position of the imidazole ring is expected to modulate the compound's lipophilicity and steric profile, which can influence its binding to biological targets and its pharmacokinetic properties. Structure-activity relationship (SAR) studies on related series of 2-substituted aminoimidazoles have shown that modifications at this position can significantly impact biological activity.

Quantitative Data for Related Compounds

The following table summarizes quantitative data for biologically active analogues of 5-aminoimidazole-4-carboxamide to provide a reference for the potential potency of derivatives of the core compound.

| Compound Name/Identifier | Target/Assay | Cell Line | IC50 (µM) | Reference |

| Compound 20g | Cytotoxicity | C6 (glioma) | 15.67 ± 2.52 | [2] |

| HepG2 (liver cancer) | 58.33 ± 2.89 | [2] | ||

| Cisplatin (control) | Cytotoxicity | C6 (glioma) | 23.0 ± 1.73 | [2] |

| HepG2 (liver cancer) | 46.67 ± 7.64 | [2] |

Signaling Pathways and Experimental Workflows

The primary signaling pathway associated with the parent compound, AICAR, is the activation of AMP-activated protein kinase (AMPK). It is plausible that derivatives of this compound could be designed to interact with this or other kinase pathways.

Below are diagrams illustrating the general synthesis workflow and a hypothetical signaling pathway based on the known activity of related compounds.

Caption: General synthetic workflow for this compound.

Caption: Hypothetical signaling pathway for an anticancer derivative.

References

- 1. EP1215206B1 - Processes for the preparation of 4(5)-amino-5(4)-carboxamidoimidazoles and intermediates thereof - Google Patents [patents.google.com]

- 2. This compound | 227078-19-5 | Benchchem [benchchem.com]

- 3. Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Amino-2-isopropyl-1H-imidazole-4-carboxamide derivatives and analogs

An In-Depth Technical Guide to 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide Derivatives and Analogs

Introduction

The 5-amino-1H-imidazole-4-carboxamide scaffold is a cornerstone in medicinal chemistry, serving as a versatile building block for a wide array of biologically active molecules.[1][2] Its derivatives have garnered significant attention for their therapeutic potential across various domains, including oncology, metabolic disorders, and infectious diseases. This structural motif is a key intermediate in the synthesis of established pharmaceuticals, such as the alkylating agent Temozolomide, which is used in the treatment of brain tumors. The unique arrangement of amino and carboxamide groups on the imidazole ring allows for diverse chemical modifications, enabling the development of targeted therapies.[1][2][3] Researchers have successfully synthesized analogs with potent inhibitory activity against critical cellular targets like protein kinase C-iota (PKC-ι), the MEK/RAF kinase complex, and AMP-activated protein kinase (AMPK).[4][5][6] This guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to this compound and its analogs, intended for researchers and professionals in drug development.

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through several routes, most notably via the cyclization of an amidine intermediate. This common pathway involves the reaction of diaminomaleonitrile (DAMN) with isopropylamidine to form an N-(2-amino-1,2-dicyanovinyl)isopropylamidine intermediate, which is then cyclized and hydrolyzed to yield the final product.[3][7]

Caption: Key steps in the synthesis of the target compound.

The core structure is amenable to various chemical transformations, including oxidation and reduction, which can be used to generate further derivatives.[3]

| Reagent/Condition | Purpose | Yield | Reference |

| DAMN + HCl + isopropylamidine | Formation of the amidine intermediate | - | [3] |

| Ammonia in ethanol (5°C) | Cyclization to form the imidazole core | ~85% (analogous reactions) | [3] |

| Aqueous NaOH (reflux) | Hydrolysis of the nitrile to the carboxamide | 70% | [7] |

| Hydrogen peroxide / KMnO₄ | Oxidation of the core structure | - | [3] |

| Sodium borohydride / LiAlH₄ | Reduction of the core structure | - | [3] |

Biological Activity and Mechanisms of Action

Derivatives of the 5-amino-1H-imidazole-4-carboxamide scaffold exhibit a broad range of biological activities, with significant potential in oncology and metabolic disease treatment.

Anticancer Activity

Protein Kinase C-ι (PKC-ι) Inhibition: A notable analog, 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s), has been identified as a potent and specific inhibitor of PKC-ι, an oncogene overexpressed in various cancers.[5] In preclinical studies using xenograft models of prostate cancer, treatment with ICA-1s resulted in a significant reduction in tumor growth, with treated tumors growing at nearly half the rate of untreated tumors.[5] The compound also demonstrated low toxicity in murine models.[5]

MEK/RAF Complex Inhibition: A series of 5-amino-4-fluoro-1H-benzo[d]imidazole-6-carboxamide derivatives have been developed as inhibitors of the MEK/RAF kinase signaling pathway. One lead compound, 16b , was found to act as a "clamp," stabilizing the MEK/RAF complex and potently inhibiting MEK1, BRAF, and the common BRAF V600E mutant.[6] This compound showed significant anti-proliferative activity against various cancer cell lines and demonstrated substantial tumor growth inhibition in xenograft models.[6]

Caption: Mechanism of MEK/RAF complex inhibition.

| Compound | Target(s) | IC₅₀ Values | In Vivo Efficacy (Tumor Growth Inhibition) | Reference |

| ICA-1s | PKC-ι | - | ~50% reduction vs. control (Prostate) | [5] |

| Compound 16b | MEK1 | 28 nM | 70% (C26 colorectal syngeneic model) | [6] |

| BRAF | 3 nM | 93% (HCT116 xenograft model) | [6] | |

| BRAF V600E | 3 nM | [6] |

Metabolic Regulation

The related compound 5-aminoimidazole-4-carboxamide ribonucleoside (AICAR), an analog that is readily taken up by cells, serves as a potent activator of AMP-activated protein kinase (AMPK).[4] Once inside the cell, AICAR is phosphorylated to its monophosphate form, ZMP, which mimics AMP and allosterically activates AMPK.[8] This activation has profound effects on cellular metabolism, including an increase in glucose transport. Studies have shown that AICAR can enhance glucose transport and increase the presence of GLUT4 transporters on the cell surface in skeletal muscle, even in insulin-resistant states, highlighting its potential for treating type 2 diabetes.[9]

Caption: AICAR's role in activating the AMPK signaling pathway.

Antimicrobial Activity

Certain derivatives, specifically 5-aminoimidazole-4-carboxamidrazones, have been synthesized and screened for antimicrobial properties. While showing only moderate activity against bacteria like S. aureus and E. coli, these compounds exhibited significant antifungal activity against various Candida species, including the often-resistant C. krusei, and against Cryptococcus neoformans.[10]

| Microbial Strain | Activity Level | Reference |

| Staphylococcus aureus | Fair-Moderate | [10] |

| Escherichia coli | Fair-Moderate | [10] |

| Candida albicans | Active | [10] |

| Candida krusei | Strongly Inhibited | [10] |

| Cryptococcus neoformans | Strongly Inhibited | [10] |

Pharmacokinetics and Analytical Methodologies

The development of robust analytical methods is crucial for studying the pharmacokinetics of these compounds. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are standard techniques for their quantification in biological matrices.[11][12] Preclinical studies on the PKC-ι inhibitor ICA-1s showed that the compound was stable in human plasma at both 25°C and 37°C for over two hours.[5]

Caption: Typical workflow for LC-MS/MS pharmacokinetic analysis.

| Method | Analyte | Matrix | Linearity Range | LLOQ | Reference |

| LC-MS/MS | AICA | Human Plasma | 20 - 2000 ng/mL | 20 ng/mL | [12] |

| HPLC | AICA Riboside | Nude Mice Plasma | 0.1 - 500 µg/mL | 100 ng/mL | [11] |

| HPLC | AICA Ribotide | Nude Mice Plasma | 0.03 - 50 µg/mL | 30 ng/mL | [11] |

Experimental Protocols

Protocol 1: Synthesis of 1H-5(4)-amino-2-isopropylimidazole-4(5)-carboxamide

This protocol is adapted from the process described in patent literature.[7]

-

Amidine Intermediate Formation: Cool n-butyronitrile (78 ml) to 10°C. Inject hydrogen chloride gas (7.15 g) into the solvent. Subsequently, add diaminomaleonitrile (DAMN) (10.8 g) and isopropylamidine. Stir the mixture at a low temperature to facilitate the formation of N-(2-amino-1,2-dicyanovinyl)isopropylamidine hydrochloride as a precipitate.

-

Cyclization and Hydrolysis: Isolate the hydrochloride salt intermediate. Add water (20 ml) and a 25% aqueous NaOH solution (13.2 g) to 4.3 g of the intermediate.

-

Reflux: Heat the reaction mixture under reflux for 2 hours.

-

pH Adjustment & Crystallization: Cool the aqueous solution to room temperature or below. Adjust the pH to a range of 11 to 12. Further cool the solution to 5°C or below to induce crystallization.

-

Isolation: Filter the resulting crystals and dry them to yield the final product, 1H-5(4)-amino-2-isopropylimidazole-4(5)-carboxamide.

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol is a generalized representation based on kinase inhibition screening.[6]

-

Reagents: Prepare a reaction buffer appropriate for the kinase (e.g., MEK1 or BRAF). Prepare solutions of the kinase, the substrate (e.g., inactive ERK for MEK1), ATP, and the test compound at various concentrations.

-

Reaction Setup: In a 96-well plate, add the kinase and the test compound dissolved in DMSO. Incubate for a specified period (e.g., 15 minutes) at room temperature.

-

Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubation: Incubate the plate at 30°C for a defined time (e.g., 30-60 minutes).

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as an antibody-based assay (e.g., HTRF, ELISA) or a luminescence-based ATP detection assay that measures remaining ATP.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 3: Pharmacokinetic Sample Analysis by LC-MS/MS

This protocol is based on methodologies for AICA analysis in plasma.[11][12]

-

Sample Preparation: To a 100 µL plasma sample, add an internal standard (IS). Precipitate proteins by adding 50 µL of 10% trichloroacetic acid. Vortex and centrifuge.

-

Extraction: For some methods, the supernatant may be further cleaned. For AICA, an ion-pair extraction with 1-pentanesulfonate may be used, or the supernatant can be directly injected after dilution.[12] For AICA riboside/ribotide, an on-line solid-phase extraction (SPE) step can be employed.[11]

-

Chromatographic Separation: Inject the prepared sample onto an appropriate LC column (e.g., a C18 or HILIC column). Use a gradient or isocratic mobile phase (e.g., methanol-water) to separate the analyte from matrix components.

-

Mass Spectrometric Detection: Analyze the column eluent using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode. Monitor the specific precursor-to-product ion transitions for the analyte and the IS in Multiple Reaction Monitoring (MRM) mode (e.g., m/z 127→110 for AICA).[12]

-

Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the calibration standards. Use this curve to determine the concentration of the analyte in the unknown samples.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 227078-19-5 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of 5-Amino-4-fluoro-1 H-benzo[ d]imidazole-6-carboxamide Derivatives as Novel and Potential MEK/RAF Complex Inhibitors Based on the "Clamp" Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. EP1215206B1 - Processes for the preparation of 4(5)-amino-5(4)-carboxamidoimidazoles and intermediates thereof - Google Patents [patents.google.com]

- 8. 5-Amino-4-imidazolecarboxamide riboside (Z-riboside) metabolism in eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 5-amino-imidazole carboxamide riboside increases glucose transport and cell-surface GLUT4 content in skeletal muscle from subjects with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A HPLC method for simultaneous determination of 5-aminoimidazole-4-carboxamide riboside and its active metabolite 5-aminoimidazole-4-carboxamide ribotide in tumor-bearing nude mice plasma and its application to pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of 5-aminoimidazole-4-carboxamide in human plasma by ion-pair extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, Mass Spec) for 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of public domain spectroscopic data for this specific molecule, this document focuses on its synthesis and offers a comparative analysis of the spectroscopic data for its parent compound, 5-Amino-1H-imidazole-4-carboxamide (AICA).

Compound Identity

| IUPAC Name | This compound |

| CAS Number | 227078-19-5 |

| Molecular Formula | C₇H₁₂N₄O |

| Molecular Weight | 168.20 g/mol |

| Canonical SMILES | CC(C)C1=NC(=C(N1)C(=O)N)N |

Synthesis Protocol

A method for the synthesis of 1H-5(4)-amino-2-isopropylimidazole-4(5)-carboxamide has been described in European Patent EP1215206B1. The following is a summary of the experimental protocol.

Experimental Workflow for the Synthesis of this compound

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Detailed Methodology:

-

Amidination: Isobutyronitrile is cooled to 10°C. Hydrogen chloride gas is then introduced, followed by the addition of diaminomaleonitrile (DAMN).

-

Reaction: The mixture is allowed to react at a controlled temperature of 20-25°C for 48 hours.

-

Isolation of Intermediate: The reaction solution is cooled to 5°C or below, leading to the precipitation of a crystal, which is then collected by filtration.

-

Hydrolysis and Cyclization: The isolated crystal is dissolved in water. The pH of this aqueous solution is adjusted to a range of 11 to 12.

-

Final Product Isolation: The solution is cooled again to 5°C or below to induce crystallization of the final product. The resulting crystals are collected by filtration.

-

Drying: The filtered crystals are dried to yield 1H-5(4)-amino-2-isopropylimidazole-4(5)-carboxamide.

This process reportedly yields the target compound at approximately 70%.

Spectroscopic Data (Comparative Analysis)

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy of AICA

-

¹H NMR: The proton NMR spectrum of AICA would be expected to show signals for the imidazole ring proton, the amino protons, and the amide protons. The chemical shifts would be influenced by the solvent used.

-

¹³C NMR: The carbon NMR spectrum of AICA would display signals for the carbon atoms of the imidazole ring and the carboxamide group.

Expected ¹H and ¹³C NMR Signals for the Isopropyl Group in this compound:

-

¹H NMR: A septet for the methine proton (-CH) and a doublet for the two methyl groups (-CH₃).

-

¹³C NMR: Signals for the methine carbon and the methyl carbons.

3.2 Infrared (IR) Spectroscopy of AICA

The IR spectrum of AICA exhibits characteristic absorption bands corresponding to its functional groups.

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3100 | N-H Stretching | Amino (NH₂) and Amide (N-H) |

| 1660-1650 | C=O Stretching | Amide I |

| 1620-1590 | N-H Bending | Amino (NH₂) |

Data is typical for primary amides and amino-substituted imidazoles.

3.3 Mass Spectrometry (MS) of AICA

The mass spectrum of AICA provides information about its molecular weight and fragmentation pattern.

| Technique | Ionization Mode | Key m/z values |

| Electrospray Ionization (ESI) | Positive | [M+H]⁺ at ~127.1 |

| Electrospray Ionization (ESI) | Negative | [M-H]⁻ at ~125.1 |

For this compound, the expected [M+H]⁺ would be approximately 169.2.

Logical Relationships in Spectroscopic Analysis

The following diagram illustrates the logical workflow for characterizing a synthesized compound like this compound using standard spectroscopic techniques.

Spectroscopic Characterization Workflow

Caption: A diagram showing the logical flow of spectroscopic analysis for structural elucidation.

Conclusion

While a synthetic route for this compound is documented, a comprehensive public repository of its experimental spectroscopic data is currently lacking. The information provided in this guide, including the synthesis protocol and comparative data from its parent compound, AICA, serves as a valuable resource for researchers working with this molecule. It is recommended that researchers synthesizing this compound perform full spectroscopic characterization to confirm its identity and purity.

Potential Therapeutic Targets of 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential therapeutic targets of 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide. While direct biological data for this specific molecule is limited in publicly available literature, its core structure, the 5-amino-imidazole-4-carboxamide scaffold, is a key pharmacophore in a variety of kinase inhibitors. This document synthesizes findings from structurally related compounds to highlight high-probability therapeutic targets, focusing on Protein Kinase C-iota (PKC-ι) and the Rearranged during Transfection (RET) tyrosine kinase. Detailed experimental protocols for assessing inhibitory activity against these potential targets and quantitative data from analogous compounds are provided to guide future research and drug discovery efforts.

Introduction

This compound is a small molecule belonging to the imidazole carboxamide class of compounds. While it serves as a valuable building block in medicinal chemistry, its specific biological activity and therapeutic targets are not yet extensively characterized. However, the imidazole carboxamide core is a privileged scaffold known to interact with the ATP-binding pocket of various protein kinases. By examining the structure-activity relationships (SAR) of closely related analogs, we can infer potential therapeutic applications for this compound. This guide will focus on two key kinase families, PKC and RET, which have been successfully targeted by molecules bearing the 5-amino-imidazole-4-carboxamide and similar pharmacophores.

Potential Therapeutic Target: Protein Kinase C-iota (PKC-ι)

Protein Kinase C-iota (PKC-ι) is an atypical PKC isoform that has emerged as a significant oncogene, overexpressed in a multitude of cancers including prostate, ovarian, and non-small cell lung cancer. It plays a crucial role in regulating cell proliferation, survival, and polarity. Inhibition of PKC-ι is a promising strategy for cancer therapy.

A structurally related compound, 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s), has been identified as a potent and specific inhibitor of PKC-ι.[1] Another analog, known as ICA-1, also demonstrates significant inhibitory activity against PKC-ι.[2] These findings strongly suggest that this compound could also exhibit inhibitory effects on PKC-ι.

PKC-ι Signaling Pathway

PKC-ι is a key downstream effector of the RAS and PI3K signaling pathways. Upon activation, it phosphorylates a range of substrates that promote cell growth and survival. A simplified representation of the PKC-ι signaling pathway is depicted below.

Quantitative Data for Related PKC-ι Inhibitors

The following table summarizes the inhibitory activity of known 5-amino-imidazole-4-carboxamide derivatives against PKC-ι.

| Compound | Target | IC50 (µM) | Cell Line | Effect | Reference |

| ICA-1 | PKC-ι | ~0.1 | BE(2)-C (Neuroblastoma) | Inhibited cell proliferation by 58% | [2] |

| Aurothiomalate | PKC-ι | 100 | BE(2)-C (Neuroblastoma) | Known PKC-ι inhibitor for comparison | [2] |

| ICA-1s | PKC-ι | Not specified | DU-145 (Prostate Cancer) | Reduced tumor growth rate by almost half | [1] |

Experimental Protocol: In Vitro PKC-ι Kinase Inhibition Assay